molecular formula C12H11Cl2FN4 B2783972 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride CAS No. 2243507-12-0

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride

Cat. No.: B2783972
CAS No.: 2243507-12-0
M. Wt: 301.15
InChI Key: MAUAHVPINVEBTC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the fluorophenyl group and the triazolo[4,3-a]pyridine moiety contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoroaniline with a suitable pyridine derivative, followed by cyclization using hydrazine hydrate and subsequent treatment with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding nitro or hydroxyl derivative, while reduction may produce an amine derivative .

Scientific Research Applications

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s fluorophenyl group and triazolo[4,3-a]pyridine moiety are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
  • 3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
  • 3-(4-Nitrophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Uniqueness

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This fluorine substitution can significantly affect the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .

Properties

IUPAC Name

3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4.2ClH/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12;;/h1-7H,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUAHVPINVEBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243507-12-0
Record name 3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride
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